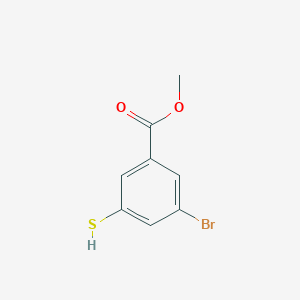

Methyl 3-bromo-5-sulfanylbenzoate

Beschreibung

Methyl 3-bromo-5-sulfanylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a sulfanyl (thiol, -SH) group at the 5-position of the aromatic ring. This compound is commercially available in quantities of 50 mg (€654.00) and 500 mg (€1,824.00) from CymitQuimica, a supplier specializing in organic and biochemical building blocks .

Eigenschaften

IUPAC Name |

methyl 3-bromo-5-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEXQXGYNHMJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination: The synthesis of methyl 3-bromo-5-sulfanylbenzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide.

Thiol Substitution: The brominated product is then subjected to a substitution reaction with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group at the 5-position.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Methyl 3-bromo-5-sulfanylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Products include methyl 3-amino-5-sulfanylbenzoate or methyl 3-alkoxy-5-sulfanylbenzoate.

Oxidation: Products include methyl 3-bromo-5-sulfinylbenzoate or methyl 3-bromo-5-sulfonylbenzoate.

Reduction: The major product is methyl 3-hydro-5-sulfanylbenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-5-sulfanylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-5-sulfanylbenzoate depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine and sulfanyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Key Comparative Insights:

Reactivity and Stability :

- The sulfanyl (-SH) group in the target compound is more nucleophilic and acidic (pKa ~10) compared to methyl (-CH₃) or hydroxymethyl (-CH₂OH) groups. This makes it prone to oxidation or disulfide formation, unlike its methyl-substituted analog .

- The formyl (-CHO) group in methyl 5-bromo-2-formylbenzoate introduces electrophilic character, enabling condensation reactions, which are absent in the sulfanyl variant .

Synthetic Applications :

- Methyl 3-bromo-5-(hydroxymethyl)benzoate’s hydroxymethyl group allows for further functionalization (e.g., esterification), whereas the sulfanyl group may require protection during synthesis to prevent side reactions .

Commercial Availability and Cost :

- Methyl 3-bromo-5-sulfanylbenzoate is priced higher (€654.00/50 mg) than many analogs, likely due to the challenges in stabilizing thiol-containing compounds .

Biologische Aktivität

Methyl 3-bromo-5-sulfanylbenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Methyl 3-bromo-5-sulfanylbenzoate possesses a molecular formula of C9H8BrOS and features a bromine atom and a sulfanyl group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that methyl 3-bromo-5-sulfanylbenzoate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Antioxidant Activity : The compound may possess antioxidant properties, which can protect cells from oxidative stress.

The mechanisms through which methyl 3-bromo-5-sulfanylbenzoate exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The sulfanyl group may interact with thiol-containing enzymes, altering their activity.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, potentially leading to cytotoxic effects on rapidly dividing cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its antioxidant effects.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of methyl 3-bromo-5-sulfanylbenzoate against various bacterial strains. The results indicated:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that methyl 3-bromo-5-sulfanylbenzoate has promising antimicrobial properties, particularly against fungal pathogens .

Anticancer Studies

In vitro studies conducted on human cancer cell lines demonstrated that methyl 3-bromo-5-sulfanylbenzoate could reduce cell viability significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound's ability to induce apoptosis in these cell lines was also noted, indicating its potential as an anticancer agent .

Antioxidant Activity

Research published in Free Radical Biology and Medicine assessed the antioxidant capacity of methyl 3-bromo-5-sulfanylbenzoate using various assays:

- DPPH Radical Scavenging Activity : The compound exhibited a scavenging effect with an IC50 value of 30 µg/mL.

- ABTS Assay : It showed significant activity with an IC50 value of 28 µg/mL.

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential health benefits .

Case Studies

A notable case study involved the synthesis and biological evaluation of methyl 3-bromo-5-sulfanylbenzoate derivatives. Researchers synthesized several analogs and tested their biological activity, revealing that modifications to the sulfanyl group significantly affected both antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.